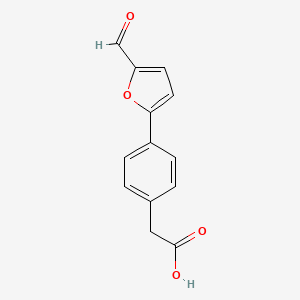

2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(5-formylfuran-2-yl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-8-11-5-6-12(17-11)10-3-1-9(2-4-10)7-13(15)16/h1-6,8H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLONCHSNNVLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589807 | |

| Record name | [4-(5-Formylfuran-2-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113516-90-8 | |

| Record name | [4-(5-Formylfuran-2-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 2 4 5 Formylfuran 2 Yl Phenyl Acetic Acid

Established Synthetic Pathways to 2-(4-(5-Formylfuran-2-yl)phenyl)acetic Acid

The creation of the furan-phenyl acetic acid scaffold is a critical step, with various methodologies developed to achieve this synthesis.

Synthesis from 4-Aminophenylacetic Acid and Furan-2-carboxaldehyde Precursors through Diazotization and Coupling

A primary and effective method for synthesizing this compound involves a multi-step process beginning with 4-aminophenylacetic acid and furan-2-carboxaldehyde (also known as 2-furancarboxaldehyde). ajol.inforesearchgate.net The initial step involves the diazotization of 4-aminophenylacetic acid. This reaction, typically carried out in an acidic medium with sodium nitrite, converts the primary aromatic amine into a diazonium salt. This intermediate is then coupled with 2-furancarboxaldehyde to yield the target compound, [4-(5-formylfuran-2-yl) phenyl] acetic acid. ajol.info

This synthetic route is foundational for producing derivatives, as the resulting molecule contains reactive sites—the carboxylic acid and aldehyde groups—that are amenable to further chemical transformations. ajol.info

Comparative Analysis of Synthetic Methodologies for Furan-Phenyl Acetic Acid Systems

While the diazotization-coupling reaction is a well-established route, other methodologies for constructing furan-phenyl linkages and phenylacetic acid derivatives are prevalent in organic synthesis. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to form aryl-aryl bonds. inventivapharma.com This could involve coupling a boronic acid derivative of furan (B31954) with a halogenated phenylacetic acid ester, or vice versa. The choice of catalyst, base, and solvent is crucial for optimizing the yield and purity of the product. inventivapharma.com

Another approach involves the direct acylation of furanic compounds with acetic acid or its derivatives over solid acid catalysts like zeolites. nih.govnih.gov This method offers a more direct route to introduce the acetyl group, which can then be further manipulated to form the acetic acid moiety. The reaction conditions, including temperature and catalyst type, play a significant role in the selectivity and conversion of the reaction. nih.gov

The selection of a particular synthetic strategy depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of functional groups.

Chemical Modifications and Derivative Synthesis from this compound

The aldehyde and carboxylic acid functionalities of this compound provide convenient handles for extensive derivatization.

Generation of Hydrazinylidene Intermediates

The formyl group of the parent compound readily undergoes condensation reactions with hydrazine (B178648) derivatives. A key transformation involves the reaction with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate, specifically (4-{5-[(2-carbamothioylhydrazinylidene) methyl] furan-2-yl} phenyl) acetic acid. ajol.inforesearchgate.net This reaction serves as a crucial step towards the synthesis of more complex heterocyclic systems. ajol.info The formation of this hydrazinylidene intermediate is typically achieved by refluxing the parent aldehyde with thiosemicarbazide in a suitable solvent. ajol.inforesearchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Thiosemicarbazide | (4-{5-[(2-Carbamothioylhydrazinylidene)methyl]furan-2-yl}phenyl)acetic acid | ajol.inforesearchgate.net |

Synthesis of Triazole Derivatives

The hydrazinylidene intermediate is a versatile precursor for the synthesis of 1,2,4-triazole (B32235) derivatives. Cyclization of the thiosemicarbazone intermediate, (4-{5-[(2-carbamothioylhydrazinylidene) methyl] furan-2-yl} phenyl) acetic acid, can be induced under basic conditions to form the corresponding triazole ring. ajol.inforesearchgate.net Specifically, the addition of sodium acetate (B1210297) and chloro ethyl acetate in the presence of triethylamine (B128534) facilitates the formation of {4-[5-(5-sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl) furan-2-yl] phenyl} acetic acid. ajol.info This class of compounds is of significant interest due to the wide range of biological activities associated with the 1,2,4-triazole nucleus.

| Starting Material | Reagents | Product | Reference |

| (4-{5-[(2-Carbamothioylhydrazinylidene)methyl]furan-2-yl}phenyl)acetic acid | Sodium acetate, Chloro ethyl acetate, Triethylamine | {4-[5-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)furan-2-yl]phenyl}acetic acid | ajol.info |

Complexation with Transition Metals: Cobalt(II) and Copper(II) Complexes

The synthesized triazole derivative, with its multiple heteroatoms, acts as an effective ligand for coordination with transition metal ions. The compound {4-[5-(5-sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl) furan-2-yl] phenyl} acetic acid has been used to prepare complexes with cobalt(II) and copper(II). ajol.inforesearchgate.net Spectroscopic and analytical data, including UV-Vis, FT-IR, and mass spectrometry, have been employed to characterize these metal complexes. ajol.inforesearchgate.net Studies have confirmed that these complexes often exhibit an octahedral geometry. ajol.inforesearchgate.net The formation of such complexes can significantly alter the physicochemical properties of the organic ligand.

| Ligand | Metal Ion | Complex Geometry | Reference |

| {4-[5-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)furan-2-yl]phenyl}acetic acid | Cobalt(II) | Octahedral | ajol.inforesearchgate.net |

| {4-[5-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)furan-2-yl]phenyl}acetic acid | Copper(II) | Octahedral | ajol.inforesearchgate.net |

Rhodanine-Based Derivatization Strategies with Furan-Carboxylic Acid Analogues

The derivatization of furan-carboxylic acid analogues, particularly those containing an aldehyde moiety like this compound, can be effectively achieved using rhodanine (B49660) and its derivatives. The primary reaction employed in this strategy is the Knoevenagel condensation. ekb.egresearchgate.net This reaction involves the nucleophilic addition of an active methylene (B1212753) compound, in this case, rhodanine, to a carbonyl group of an aldehyde or ketone, catalyzed by a weak base. ekb.eg The reaction is typically followed by a dehydration step to yield a stable unsaturated product. ekb.eg

The methylene group at the C-5 position of the rhodanine ring is highly active due to the electron-withdrawing effects of the adjacent thiocarbonyl and carbonyl groups. nih.gov This activity makes it an excellent nucleophile for reacting with the formyl group of the furan ring in this compound. The condensation results in the formation of a 5-arylidene-rhodanine derivative, effectively coupling the two parent molecules. researchgate.net

The Knoevenagel condensation of rhodanine with aromatic aldehydes can be carried out under various conditions, often using bases like piperidine (B6355638) or triethylamine (TEA) in solvents such as ethanol (B145695) or toluene (B28343). ekb.egnih.gov Studies have shown that this reaction is highly efficient, often proceeding with high yields under mild conditions. nih.govresearchgate.net For instance, reactions can be performed at temperatures around 70 °C with nearly quantitative conversions. nih.gov This method provides a straightforward and potent way to synthesize a library of complex derivatives for various research applications. nih.govresearchgate.net The resulting derivatives, which incorporate the rhodanine scaffold, have been a subject of significant interest in medicinal chemistry. researchgate.netnih.gov

| Compound Name | Role | Key Functional Groups |

|---|---|---|

| This compound | Substrate | Formyl, Carboxylic Acid |

| Rhodanine | Reagent | Active Methylene, Thiazolidine Ring |

| Rhodanine-3-acetic acid | Reagent Analogue | Active Methylene, Carboxylic Acid |

Exploration of Other Functional Group Transformations of the Formyl and Carboxylic Acid Moieties

Beyond rhodanine-based strategies, the formyl and carboxylic acid groups of this compound serve as versatile handles for a wide range of functional group transformations. These modifications allow for the synthesis of diverse derivatives.

Transformations of the Formyl Group:

The aldehyde (formyl) functionality is one of the most reactive and versatile groups in organic synthesis. Its transformations include:

Oxidation: The formyl group can be readily oxidized to a carboxylic acid group, yielding a dicarboxylic acid derivative. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) without affecting the carboxylic acid moiety. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the carboxylic acid.

Reductive Amination: This reaction transforms the formyl group into an amine. It proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ. This is a powerful method for creating new carbon-nitrogen bonds.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene. The reaction with a phosphorus ylide (Wittig reagent) can introduce a variety of substituted vinyl groups, offering a route to extend the carbon chain.

Other Condensation Reactions: Besides rhodanine, the formyl group can undergo condensation with other active methylene compounds (e.g., malonates, nitriles) and amines to form Schiff bases or enamines, providing access to a broad spectrum of derivatives.

Transformations of the Carboxylic Acid Moiety:

The phenylacetic acid portion of the molecule also presents numerous opportunities for derivatization. mdpi.comresearchgate.net The carboxylic acid can be converted into several other functional groups:

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For example, reacting 2-(benzofuran-2-yl)acetic acid with methanol (B129727) can yield the corresponding methyl ester. nih.gov

Amidation: Amides are readily synthesized from the carboxylic acid. mdpi.com This is typically achieved by activating the carboxylic acid with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or by converting it to an acyl chloride followed by reaction with a primary or secondary amine. nih.gov This approach has been used to prepare various N-substituted amides from similar phenylacetic acid structures. mdpi.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Salt Formation: As an acid, it readily reacts with bases to form salts. For instance, treatment with potassium hydroxide (B78521) (KOH) can produce the corresponding potassium carboxylate salt. mdpi.com

These transformations highlight the synthetic utility of this compound as a scaffold for creating a diverse array of new chemical entities.

| Original Functional Group | Transformation Reaction | Resulting Functional Group |

|---|---|---|

| Formyl (-CHO) | Oxidation | Carboxylic Acid (-COOH) |

| Formyl (-CHO) | Reduction | Hydroxymethyl (-CH₂OH) |

| Carboxylic Acid (-COOH) | Esterification | Ester (-COOR) |

| Carboxylic Acid (-COOH) | Amidation | Amide (-CONHR) |

| Carboxylic Acid (-COOH) | Reduction | Primary Alcohol (-CH₂OH) |

Advanced Analytical Methodologies for Structural Elucidation and Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for probing the structural features of organic molecules by examining the interaction of electromagnetic radiation with the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for those containing conjugated systems. The extended π-system in 2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid, which includes the phenyl ring, the furan (B31954) ring, and the formyl group, is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The conjugation between the phenyl and furan rings is anticipated to cause a bathochromic (red) shift to a longer wavelength compared to the individual chromophores.

Predicted UV-Vis Spectral Data

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~280-320 | π → π* | Phenyl-furan conjugated system |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aldehyde, aromatic ring, and furan moieties.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300-2500 | O-H stretch | Carboxylic acid | Broad, Strong |

| 1760-1690 | C=O stretch | Carboxylic acid | Strong |

| 1710-1685 | C=O stretch | Aldehyde | Strong |

| 1600-1450 | C=C stretch | Aromatic ring | Medium-Weak |

| ~2720 | C-H stretch | Aldehyde | Medium, Sharp |

| ~1250 | C-O stretch | Carboxylic acid | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would show distinct signals for the protons of the phenyl and furan rings, as well as the acetic acid and formyl groups. The chemical shifts are influenced by the electronic effects of the substituents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0-11.0 | Singlet | 1H | Carboxylic acid (-COOH) |

| ~9.6 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.8 | Doublet | 2H | Aromatic protons ortho to the furan group |

| ~7.4 | Doublet | 2H | Aromatic protons meta to the furan group |

| ~7.2 | Doublet | 1H | Furan proton adjacent to the phenyl group |

| ~6.8 | Doublet | 1H | Furan proton adjacent to the formyl group |

| ~3.7 | Singlet | 2H | Methylene (B1212753) protons (-CH₂-) |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | Carboxylic acid carbon (-COOH) |

| ~185-190 | Aldehyde carbon (-CHO) |

| ~155 | Furan carbon attached to the phenyl group |

| ~150 | Furan carbon attached to the formyl group |

| ~140 | Phenyl carbon attached to the furan group |

| ~130 | Aromatic CH carbons |

| ~125 | Aromatic CH carbons |

| ~120 | Furan CH carbon |

| ~115 | Furan CH carbon |

| ~40 | Methylene carbon (-CH₂-) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS would be the preferred method for determining its molecular weight and for analyzing its purity. The expected molecular ion peak [M-H]⁻ in negative ion mode would be at m/z 243.06.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, but it is generally suitable for volatile and thermally stable compounds. Due to the low volatility and potential for thermal degradation of the carboxylic acid group, derivatization (e.g., esterification) would likely be necessary to analyze this compound by GC-MS.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

|---|---|

| 244 | [M]⁺ (Molecular ion) |

| 199 | [M - COOH]⁺ |

| 171 | [M - COOH - CO]⁺ |

Ancillary Techniques for Compound Verification and Purity

Beyond primary spectroscopic methods, several other analytical techniques provide complementary data essential for a complete characterization profile. These methods are fundamental in confirming elemental composition and probing the physicochemical properties of the compound and its derivatives.

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. wikipedia.org It quantitatively determines the mass percentages of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a sample. researchgate.net This is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O) are meticulously measured.

For this compound, with a molecular formula of C₁₃H₁₀O₄, the theoretical elemental composition can be calculated precisely. The experimental results from an elemental analyzer for a pure sample are expected to align closely with these theoretical values, typically within a deviation of ±0.4%, which is a widely accepted margin in chemical publications for confirmation of purity and identity. nih.gov Any significant deviation could indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Below is a table comparing the theoretical elemental percentages with a set of hypothetical experimental results that would be considered acceptable for verification.

Table 1: Comparison of Theoretical and Illustrative Experimental Elemental Analysis Data for C₁₃H₁₀O₄.

| Element | Theoretical Mass % | Experimental Mass % (Illustrative) | Deviation % |

|---|---|---|---|

| Carbon (C) | 67.82% | 67.65% | -0.17% |

| Hydrogen (H) | 4.38% | 4.45% | +0.07% |

| Oxygen (O) | 27.80% | 27.90% | +0.10% |

Conductivity measurements are employed to determine the extent to which a compound forms ions in a solution, thereby assessing its electrolytic nature. The molar conductivity (Λm) is a key parameter derived from these measurements, defined as the conductivity of a solution per unit of molar concentration. wikipedia.org

As a weak organic acid, this compound is expected to be a weak electrolyte, undergoing only partial dissociation in solution. science.gov Its molar conductivity would likely be low and highly dependent on the solvent's polarity and the solution's concentration. In polar aprotic solvents like DMSO or DMF, which can solvate cations effectively, a slight increase in conductivity compared to nonpolar solvents might be observed. masterorganicchemistry.com

This technique is particularly informative when studying the formation of metal salts or complexes of the acid. The conversion of the carboxylic acid to a metal carboxylate salt would result in a significant increase in molar conductivity, confirming the formation of a more ionic species.

The following table presents hypothetical molar conductivity data to illustrate the expected behavior of the compound in different chemical environments.

Table 2: Illustrative Molar Conductivity Data (at 298 K, 1 mM concentration).

| Compound/Solvent System | Solvent | Expected Molar Conductivity (Λm) (S·cm²·mol⁻¹) | Inferred Property |

|---|---|---|---|

| This compound | DMSO | Low (e.g., 5-15) | Weak electrolyte |

| Sodium 2-(4-(5-formylfuran-2-yl)phenyl)acetate | DMSO | Significantly Higher (e.g., 40-60) | Stronger electrolyte (salt formation) |

When this compound is used as a ligand to form metal complexes, Atomic Absorption Spectroscopy (AAS) becomes a critical tool for quantitative analysis. wikipedia.org AAS is a highly sensitive technique used to determine the concentration of a specific metal element in a sample. derpharmachemica.com The method relies on the principle that atoms of an element will absorb light at characteristic wavelengths. wikipedia.org

To perform the analysis, a synthesized metal complex is first digested, typically in strong acid, to liberate the metal ions into a solution. derpharmachemica.com This solution is then introduced into the AAS instrument, where it is atomized, and the absorbance of light by the metal atoms is measured. By comparing this absorbance to a calibration curve created from standard solutions of known metal concentrations, the exact amount of metal in the original complex can be determined. derpharmachemica.comresearchgate.net This experimental value is then compared to the theoretical percentage calculated from the proposed structure of the complex, thereby confirming its stoichiometry.

For example, if a hypothetical copper (II) complex were synthesized, AAS would be the definitive method to confirm the metal-to-ligand ratio.

Table 3: Illustrative AAS Data for a Hypothetical Copper(II) Complex of the Compound.

| Hypothetical Complex Formula | Theoretical Copper Content (% w/w) | Experimental Copper Content (% w/w) via AAS | Conclusion |

|---|---|---|---|

| [Cu(C₁₃H₉O₄)₂] | 11.99% | 11.85% | Experimental data supports the proposed 1:2 metal-to-ligand stoichiometry. |

Biological Activity Investigations and Mechanistic Insights in Vitro

Antibacterial Activity of 2-(4-(5-Formylfuran-2-yl)phenyl)acetic Acid Derivatives and Metal Complexes

Derivatives of the furan (B31954) scaffold have been extensively investigated for their potential as antimicrobial agents. ijabbr.com Research into compounds structurally related to this compound reveals significant antibacterial efficacy, particularly against problematic Gram-positive pathogens.

A number of furan-containing derivatives have demonstrated notable activity against various bacterial strains, including those with significant clinical resistance. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids showed potent antibacterial activity against several Gram-positive bacteria. nih.gov This included multidrug-resistant clinical isolates like methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA), with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL. nih.gov Specifically, compounds bearing chloro, bromo, methyl, and methoxy (B1213986) substituents on the phenyl ring were the most effective, exhibiting MIC values of 2 µg/mL against four multidrug-resistant Gram-positive strains. nih.gov

Other studies on different furan derivatives have also confirmed their anti-staphylococcal properties. Halogenated 2(5H)-furanones have been shown to inhibit biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis. sci-hub.st One novel sulfonyl derivative of 2(5H)-furanone, F105, exhibited MICs of 10 mg/L against methicillin-susceptible S. aureus (MSSA) and 20 mg/L against MRSA. nih.gov Furthermore, 4-(5-aryl-2-furoyl)morpholines and their carbonothioyl analogues have been synthesized and tested, showing weak to moderate activity against S. aureus ATCC 43300. pensoft.net

| Compound Class | Bacterial Strain(s) | Reported MIC |

|---|---|---|

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Gram-positive bacteria (including MRSA and QRSA) | 2–4 µg/mL nih.gov |

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | S. aureus (MSSA) | 10 mg/L nih.gov |

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | S. aureus (MRSA) | 20 mg/L nih.gov |

| 4-(5-(4-nitrophenyl)-2-furoyl)morpholine | Cryptococcus neoformans | 4 µg/mL pensoft.net |

| 4-[(5-phenyl-2-furyl)carbonothioyl]morpholine | Cryptococcus neoformans | 8 µg/mL pensoft.net |

A common strategy to enhance the biological activity of organic compounds is through coordination with metal ions. Metal complexes often exhibit improved antimicrobial properties compared to the free ligands. mdpi.comnih.gov This enhancement is frequently attributed to the increased lipophilicity of the complex, which facilitates its penetration through the lipid membranes of bacterial cells. mdpi.com The formation of a metal complex can also influence the molecule's interaction with biological targets, such as bacterial enzymes or DNA. nih.gov

For example, studies on various classes of compounds have shown that their metal complexes, particularly with ions like Cu(II), Ni(II), and Zn(II), possess significantly greater antibacterial activity than the parent ligands. mdpi.commdpi.com Manganese(I) tricarbonyl complexes with certain antibiotic ligands demonstrated antibacterial activity up to 30 times higher than the ligands alone against Gram-positive bacteria. nih.gov While specific studies on metal complexes of this compound were not identified, this principle suggests a viable pathway for potentiating the antibacterial efficacy of this class of furan derivatives.

Enzyme Inhibition Studies of Related Furan-Containing Carboxylic Acids

Beyond direct antimicrobial action, furan derivatives are recognized as potent enzyme inhibitors, a mechanism that underpins many therapeutic applications. nih.gov Analogues of furan-containing carboxylic acids have been specifically evaluated as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in conditions like gout and hyperuricemia. bioorganica.com.uanih.gov

A series of rhodanine (B49660) derivatives incorporating a 4-(furan-2-yl)benzoic acid moiety have been synthesized and studied as inhibitors of xanthine oxidase (XO). bioorganica.com.ua These compounds demonstrated inhibitory activities in the low micromolar concentration range. bioorganica.com.uanauka.gov.ua The most active compound, a 4-(furan-2-yl)benzoic acid derivative with an N-unsubstituted rhodanine fragment, exhibited a half-maximal inhibitory concentration (IC₅₀) value of 0.025 µM. bioorganica.com.ua Similarly, pyrazolone-based 4-(furan-2-yl)benzoic acids have also been identified as potent XO inhibitors, with the most effective derivative showing an IC₅₀ value in the low micromolar range. researchgate.netnuph.edu.ua These findings highlight the potential of the furan-phenyl-acid scaffold in designing effective enzyme inhibitors.

| Compound Class | Target Enzyme | Reported IC₅₀ |

|---|---|---|

| Rhodanine-based 4-(furan-2-yl)benzoic acid (N-unsubstituted) | Xanthine Oxidase | 0.025 µM bioorganica.com.ua |

| Pyrazolone-based 4-(furan-2-yl)benzoic acid derivative | Xanthine Oxidase | Low micromolar range researchgate.netnuph.edu.ua |

| 2-arylbenzo[b]furan derivative (Compound 5b) | Xanthine Oxidase | 6.36 µM nih.gov |

| 2-arylbenzo[b]furan derivative (Compound 6f) | Xanthine Oxidase | 3.99 µM nih.gov |

Kinetic studies are crucial for understanding how a compound inhibits an enzyme's function. For several furan-containing carboxylic acid analogues that inhibit xanthine oxidase, a mixed-type inhibition mechanism has been identified. bioorganica.com.uanih.gov This mode of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site where the substrate binds. nih.govnuph.edu.ua

Kinetic analysis of the most potent rhodanine-based 4-(furan-2-yl)benzoic acid revealed it to be a mixed-type inhibitor with a similar affinity for both the free enzyme and the enzyme-substrate complex. bioorganica.com.uabioorganica.com.uanauka.gov.ua Likewise, the most effective pyrazolone (B3327878) derivative bearing a 4-(furan-2-yl)benzoic acid moiety was also characterized as a mixed-type inhibitor, although it showed a higher affinity for the free enzyme. researchgate.netnuph.edu.ua This mechanistic insight is valuable for the rational design and optimization of more potent and selective inhibitors based on the furan-phenyl-acid scaffold.

Broader Biological Activity Exploration for Furan-Phenylacetic Acid Analogues

The structural framework of furan-phenylacetic acid lends itself to a wide range of biological applications beyond those already discussed. The versatility of the furan ring allows for substitutions that can fine-tune its activity toward various biological targets. semanticscholar.org

Reviews of furan chemistry highlight that its derivatives are widely employed for numerous pharmacological purposes, including anti-inflammatory, antitumor, antiviral, antifungal, analgesic, and anticonvulsant activities. ijabbr.comsemanticscholar.orgscispace.com For example, 5-phenyl-furan-2-carboxylic acids have been identified as a novel class of potential antitubercular agents that target salicylate (B1505791) synthase (MbtI), an enzyme crucial for iron acquisition in Mycobacterium tuberculosis. mdpi.com Furthermore, other furan-containing compounds have demonstrated anti-neuroinflammatory activity through the inhibition of nitric oxide (NO) production in macrophages. nih.gov The broad spectrum of reported bioactivities underscores the significant potential of the furan-phenylacetic acid core in medicinal chemistry and drug discovery. ijabbr.com

Antifungal Activities (Based on Related Scaffolds)

The furan ring is a core component in many compounds exhibiting a wide range of pharmacological activities, including antifungal effects. wisdomlib.orgijabbr.comorientjchem.org Research into related scaffolds, such as furanones and phenylacetic acid derivatives, has substantiated the potential of these structures as antifungal agents.

A series of synthetic 3-phenyl-5-methyl-2H,5H-furan-2-ones, which share the phenyl-furan core, were evaluated for their antifungal properties. These compounds demonstrated notable activity, particularly against filamentous fungi. nih.gov The most effective derivative showed activity comparable to the standard antifungal drug ketoconazole (B1673606) against Absidia corymbifera, with a minimum inhibition concentration (MIC) of 31.25 µmol/L. nih.gov

Furthermore, the phenylacetic acid moiety, also present in the target compound, has been identified as a potent antifungal agent. Phenylacetic acid and its salt, sodium phenylacetate, isolated from the bacterium Streptomyces humidus, have been shown to completely inhibit the growth of several plant-pathogenic fungi, including Pythium ultimum, Phytophthora capsici, and Rhizoctonia solani, at concentrations between 10 to 50 μg/ml. nih.gov These compounds were as effective as the commercial fungicide metalaxyl (B1676325) in preventing spore germination and hyphal growth of P. capsici. nih.gov This suggests that both the furan-phenyl core and the phenylacetic acid tail of the target molecule contribute to a promising profile for antifungal potential.

| Compound/Scaffold | Fungal Species | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 3-Phenyl-5-methyl-2H,5H-furan-2-one derivative | Absidia corymbifera | MIC | 31.25 µmol/L (Comparable to Ketoconazole) | nih.gov |

| Phenylacetic acid | Pythium ultimum | MIC | 10 - 50 µg/ml (Complete inhibition) | nih.gov |

| Phenylacetic acid | Phytophthora capsici | MIC | 10 - 50 µg/ml (Complete inhibition) | nih.gov |

| Phenylacetic acid | Rhizoctonia solani | MIC | 10 - 50 µg/ml (Complete inhibition) | nih.gov |

Antimalarial Agent Development (Based on Related Furan Derivatives)

Furan derivatives have emerged as a promising class of compounds in the development of new antimalarial agents. Research has focused on synthesizing and evaluating novel furan-containing molecules for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

One study focused on novel furan-containing pyrazoline derivatives. Several of these compounds exhibited excellent anti-malarial activity against P. falciparum. Specifically, compounds designated 4b, 4c, and 4d showed potent activity with IC₅₀ values of 0.47 μM, 0.47 μM, and 0.21 μM, respectively, which were superior to the standard drug quinine (B1679958) (IC₅₀ of 0.83 μM). tandfonline.com

In another line of research, a series of 3-[(2-Chloroquinolin-3-yl) methylene]-5-phenylfuran-2(3H)-one derivatives were synthesized and tested for antimalarial activity. Three compounds from this series—7d, 7f, and 7g—demonstrated excellent potency with IC₅₀ values ranging from 0.50 to 0.72 µg/mL. researchgate.net Additionally, researchers have investigated nitro-substituted furan derivatives. A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, including 5-nitrofuran analogs, were screened against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum. nih.gov These studies highlight the potential of the furan scaffold in developing novel antimalarial drugs that can overcome existing resistance mechanisms.

| Compound Series | Specific Compound | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Furan-containing Pyrazolines | 4b | 0.47 µM | tandfonline.com |

| 4c | 0.47 µM | tandfonline.com | |

| 4d | 0.21 µM | tandfonline.com | |

| 5-Phenylfuran-2(3H)-ones | 7d | 0.50 - 0.72 µg/mL | researchgate.net |

| 7f | 0.50 - 0.72 µg/mL | researchgate.net | |

| 7g | 0.50 - 0.72 µg/mL | researchgate.net |

Human Sirtuin Inhibition (Based on Related Furan-Phenyl Analogues)

The furan-phenyl scaffold has also been identified as a promising framework for developing inhibitors of human sirtuins, a class of enzymes implicated in various diseases, including cancer and neurodegenerative disorders. Human sirtuin 2 (SIRT2) has been a particular focus of these investigations.

Researchers identified a lead compound, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, which displayed inhibitory activity against SIRT2, with 63% inhibition at a concentration of 100 μM. nih.govresearchgate.netnih.gov This discovery prompted structure-activity relationship (SAR) studies on a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives. This effort led to the identification of a significantly more potent inhibitor, compound 25, which exhibited an IC₅₀ value of 2.47 μM against SIRT2. nih.govnih.gov This potency was substantially greater than that of the known SIRT2 inhibitor AGK2, which has an IC₅₀ of 17.75 μM. nih.govnih.gov Molecular docking analyses suggested that this potent compound fits well within an induced hydrophobic pocket of the SIRT2 enzyme. nih.govnih.gov These findings demonstrate that furan-phenyl analogues can serve as a basis for designing potent and specific inhibitors of human sirtuins.

| Compound | Activity Metric | Result | Reference |

|---|---|---|---|

| 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid | % Inhibition @ 100 µM | 63 ± 5% | nih.govresearchgate.net |

| Compound 25 (derivative) | IC₅₀ | 2.47 µM | nih.govnih.gov |

| AGK2 (Reference Inhibitor) | IC₅₀ | 17.75 µM | nih.govnih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Structural Motifs Influencing Bioactivity within the Furan-Phenylacetic Acid Scaffold

The phenylacetic acid moiety is another critical component. Phenylacetic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antitumor properties. mdpi.com The carboxylic acid group is often essential for activity, potentially acting as a hydrogen bond donor or acceptor, or interacting with positively charged residues in a biological target. nih.gov

Finally, the formyl group (-CHO) on the furan (B31954) ring is a significant feature. As an electron-withdrawing group, it can modulate the electronic properties of the furan ring. Furthermore, the aldehyde functionality can participate in hydrogen bonding or even form covalent bonds with nucleophilic residues in a target protein, potentially leading to potent and long-lasting inhibition.

Analysis of Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of derivatives of 2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid can be significantly influenced by the nature and position of various substituents. By systematically modifying different parts of the molecule, it is possible to fine-tune its pharmacological profile.

Substituents on the Phenyl Ring:

Modifications to the phenyl ring can have a profound impact on activity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, affecting its binding affinity. For instance, in related phenyl-furan derivatives, chloro substitution on the phenyl ring was found to be more active than the unsubstituted compound for PDE4B inhibition. sci-hub.se The position of the substituent is also critical, with para-substituted compounds often showing different activity levels compared to ortho- or meta-substituted analogs. sci-hub.se

Modifications of the Acetic Acid Side Chain:

Alterations to the acetic acid side chain can influence the compound's acidity and steric properties. Esterification of the carboxylic acid, for example, can lead to a prodrug that may exhibit improved cell permeability. The length and branching of the alkyl chain can also be varied to probe the size and shape of the binding pocket.

Modifications of the Formyl Group:

The formyl group on the furan ring is a prime target for modification. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to other functional groups such as an oxime or a hydrazone. These changes will alter the group's electronic and steric properties, as well as its hydrogen bonding capacity, potentially leading to changes in biological activity and selectivity. For example, in a series of 2-(furan-2-yl)-4-phenoxyquinoline derivatives, oxime derivatives showed different potency compared to their ketone precursors for inhibiting lysozyme (B549824) release. nih.gov

To illustrate these principles, a hypothetical data table is presented below, showcasing potential effects of substituents on the bioactivity of this compound derivatives.

| Compound | R1 (Phenyl Ring) | R2 (Acetic Acid) | R3 (Furan Ring) | Bioactivity (IC50, µM) |

| 1 | H | -CH2COOH | -CHO | 10.5 |

| 2 | 4-Cl | -CH2COOH | -CHO | 5.2 |

| 3 | 4-OCH3 | -CH2COOH | -CHO | 15.8 |

| 4 | H | -CH2COOCH3 | -CHO | 25.1 |

| 5 | H | -CH2COOH | -CN | 8.9 |

| 6 | H | -CH2COOH | -CH2OH | 30.4 |

This table is for illustrative purposes and does not represent actual experimental data.

Rational Design Principles for Modulating and Enhancing Bioactivity of this compound Derivatives

Based on the understanding of the key structural motifs and substituent effects, several rational design principles can be proposed to modulate and enhance the bioactivity of this compound derivatives.

Bioisosteric Replacement: The furan ring can be replaced with other five-membered heterocycles such as thiophene (B33073) or pyrrole (B145914) to explore the impact of different heteroatoms on activity. Similarly, the phenyl ring could be substituted with other aromatic systems like pyridine (B92270) or pyrimidine. This approach, known as bioisosteric replacement, can lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based design techniques can be employed. Molecular docking studies can be used to predict how different derivatives of this compound bind to the target. ebi.ac.uk This information can then guide the design of new compounds with optimized interactions, such as enhanced hydrogen bonding or hydrophobic contacts. For instance, docking studies of some HIV-1 inhibitors suggested that a negatively charged COOH group pointed towards a positively charged area of the target protein. nih.gov

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the biological target and then growing or linking them to create more potent lead compounds. For the furan-phenylacetic acid scaffold, individual fragments like furan-2-carbaldehyde and 4-substituted phenylacetic acid could be screened for binding, and the hits could be used to guide the design of novel derivatives.

Conformational Restriction: The flexibility of the bond linking the furan and phenyl rings can be reduced by introducing cyclic structures or bulky groups. This conformational restriction can lock the molecule into a bioactive conformation, leading to an increase in potency and selectivity.

By applying these rational design principles, it is possible to systematically explore the chemical space around the this compound scaffold and develop new derivatives with enhanced therapeutic potential.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Enzyme/Protein Interactions

No molecular docking studies specifically investigating the binding of 2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid with any biological targets such as enzymes or proteins have been identified. Such studies would be instrumental in predicting the compound's potential therapeutic applications by simulating its interaction with the active sites of known drug targets.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

There is no available research detailing molecular dynamics simulations performed on This compound . These simulations are crucial for understanding the conformational flexibility of the molecule and the stability of its potential complexes with biological macromolecules over time, providing insights into the energetics and durability of binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

A specific analysis of the electronic structure and reactivity of This compound using quantum chemical methods like Density Functional Theory (DFT) is absent from the current body of scientific literature. These calculations would provide valuable data on molecular orbitals (HOMO-LUMO), electrostatic potential, and other electronic properties that govern the molecule's reactivity and interaction capabilities.

Application of Ligand-Based and Structure-Based Drug Design Methodologies

There are no documented instances of either ligand-based or structure-based drug design methodologies being applied to This compound . The development of pharmacophore models or the use of this compound in virtual screening campaigns has not been reported.

Precursors, Biosynthesis, and Biotransformation Pathways

Chemical Precursors and Feedstocks for the Synthesis of 2-(4-(5-Formylfuran-2-yl)phenyl)acetic Acid

The synthesis of this compound is a multi-step process that relies on the strategic combination of precursors for the phenylacetic acid and the substituted furan (B31954) moieties. A key reaction in this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which is a versatile method for forming carbon-carbon bonds between aryl or heteroaryl compounds. rsc.orgysu.amresearchgate.net

A plausible synthetic route involves the coupling of a phenylacetic acid derivative with a furan boronic acid. For instance, 4-bromophenylacetic acid could be coupled with a suitable furan boronic acid. Alternatively, a phenylboronic acid derivative can be reacted with a functionalized furan.

A particularly relevant precursor is 5-formyl-2-furylboronic acid . This bifunctional reagent, possessing both a boronic acid and an aldehyde group, is well-suited for direct incorporation of the formylfuran moiety. rsc.orgworktribe.comrsc.org The synthesis of 5-formyl-2-furylboronic acid itself can be achieved by protecting the formyl group of 2-furaldehyde, followed by metalation and reaction with a borate (B1201080) ester. google.comgoogle.com

Another synthetic strategy would be to first couple a simpler furan precursor, such as 2-furylboronic acid, with a phenylacetic acid derivative. The formyl group can then be introduced onto the furan ring in a subsequent step, for example, through the Vilsmeier-Haack reaction . cambridge.orgchemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction utilizes a substituted formamide (B127407) and phosphorus oxychloride to formylate electron-rich aromatic and heterocyclic compounds. cambridge.orgchemistrysteps.comorganic-chemistry.orgwikipedia.org

The fundamental feedstocks for these precursors are often derived from both petrochemical and bio-based sources. Phenylacetic acid and its derivatives can be synthesized from toluene (B28343) or other aromatic hydrocarbons. The furan components, on the other hand, are increasingly being sourced from renewable biomass. Furfural, a key platform chemical, is produced from the dehydration of pentose (B10789219) sugars found in agricultural residues.

Table 1: Key Chemical Precursors and Synthetic Methodologies

| Precursor/Reagent | Role in Synthesis |

| 4-Bromophenylacetic acid | Phenylacetic acid precursor for Suzuki coupling |

| 5-Formyl-2-furylboronic acid | Furan precursor with pre-installed formyl group for Suzuki coupling rsc.orgworktribe.comrsc.org |

| 2-Furylboronic acid | Simpler furan precursor for Suzuki coupling, requiring subsequent formylation |

| Palladium catalyst (e.g., Pd(PPh₃)₄) | Catalyst for Suzuki-Miyaura cross-coupling reaction rsc.orginventivapharma.com |

| Vilsmeier-Haack reagent (e.g., POCl₃/DMF) | Reagent for the formylation of the furan ring cambridge.orgchemistrysteps.comorganic-chemistry.orgwikipedia.org |

| 2-Furaldehyde | Starting material for the synthesis of 5-formyl-2-furylboronic acid google.comgoogle.com |

Potential Biosynthetic Relevance of Furan-Containing Molecules

While there is no direct evidence for the natural biosynthesis of this compound, the furan ring is a structural motif found in a variety of naturally occurring compounds. The study of these biosynthetic pathways provides a context for the potential biological relevance of furan-containing molecules.

A notable class of furan-containing natural products is the furan fatty acids (FuFAs) . These are found in plants, algae, and microorganisms. nih.govosti.gov The biosynthesis of FuFAs has been a subject of research, and proposed pathways involve the modification of existing fatty acids. For example, in some bacteria, the biosynthesis is thought to begin with the methylation of an unsaturated fatty acid, followed by desaturation and subsequent oxygen incorporation to form the furan ring. nih.govnih.gov In algae, a different pathway involving lipoxygenase-catalyzed oxidation has been suggested. osti.gov

The existence of these biosynthetic routes highlights that organisms possess the enzymatic machinery to construct the furan heterocycle from acyclic precursors. These pathways, however, typically result in furan rings embedded within long aliphatic chains, which is structurally distinct from the phenyl-substituted furan in the title compound.

Furan derivatives can also be found in fungi and bacteria as metabolites. mdpi.com The structural diversity of these natural furans suggests that a range of biosynthetic strategies for furan ring formation may exist in nature.

Enzymatic Transformations of Furanic Aldehyde Groups and Related Carboxylic Acids

The formyl and carboxylic acid groups of this compound are susceptible to enzymatic transformations. The biocatalytic oxidation of furan aldehydes, in particular, has been extensively studied, primarily in the context of converting biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) into valuable platform chemicals like 2,5-furandicarboxylic acid (FDCA). acs.org

The enzymatic oxidation of the aldehyde group in formylfurans to a carboxylic acid is a key biotransformation. This can be achieved by a variety of oxidoreductases, including aldehyde dehydrogenases and oxidases. researchgate.net

One well-studied example is the oxidation of HMF, which can proceed through two main pathways. In one pathway, the aldehyde group is oxidized first to yield 5-hydroxymethyl-2-furancarboxylic acid. In the other pathway, the alcohol group is oxidized to an aldehyde, forming 2,5-diformylfuran, which is then further oxidized to 5-formylfuran-2-carboxylic acid and finally to FDCA. acs.org

Several enzymes have been identified that can catalyze these oxidation steps. For instance, galactose oxidase and its variants can oxidize the primary alcohol of HMF. nih.gov Aldehyde oxidases can then convert the resulting aldehyde groups into carboxylic acids. researchgate.net Whole-cell biocatalysts, such as strains of Comamonas testosteroni, have also been shown to efficiently convert furan aldehydes into their corresponding carboxylic acids. mdpi.comrsc.org These biocatalytic systems often rely on cofactors like NAD⁺ for the dehydrogenation of the aldehyde. mdpi.com

The enzymatic machinery for these oxidations is of significant interest for developing green and sustainable chemical processes. The principles of these biocatalytic oxidations are directly applicable to the potential biotransformation of the formyl group in this compound.

Table 2: Enzymes Involved in the Oxidation of Furan Aldehydes

| Enzyme Class | Example | Substrate(s) | Product(s) |

| Alcohol Oxidases | Galactose Oxidase | 5-Hydroxymethylfurfural (HMF) | 2,5-Diformylfuran (DFF) |

| Aldehyde Dehydrogenases | Vanillin Dehydrogenase (VDH) | Furan aldehydes | Furan carboxylic acids |

| Aldehyde Oxidases | PaoABC | 5-Formyl-2-furancarboxylic acid (FFCA) | 2,5-Furandicarboxylic acid (FDCA) |

| Whole-cell biocatalysts | Comamonas testosteroni | HMF, other furfurals | Corresponding carboxylic acids |

Emerging Research Directions and Future Perspectives

Development of Advanced Synthetic Methodologies for Diversification of the 2-(4-(5-Formylfuran-2-yl)phenyl)acetic Acid Core

The future of drug discovery relies on the ability to rapidly synthesize diverse libraries of compounds for biological screening. For the this compound core, advanced synthetic methodologies can unlock a vast chemical space. Current synthetic strategies often rely on classical multi-step approaches. mdpi.com However, emerging techniques promise to enhance efficiency, yield, and the ability to generate novel derivatives.

Key areas for development include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. researchgate.net An MCR approach could be envisioned for the rapid assembly of the furan-phenylacetic acid backbone.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The synthesis of this compound and its derivatives could be adapted to flow processes, enabling faster optimization and production.

Novel Catalytic Systems: The development of more efficient and selective catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could facilitate the linkage of the furan (B31954) and phenyl rings with a wider range of substituents.

Late-Stage Functionalization: The ability to modify the core structure in the final steps of a synthesis is highly valuable. Research into C-H activation and other late-stage functionalization techniques could allow for the direct modification of the furan and phenyl rings, leading to derivatives that are otherwise difficult to access.

| Synthetic Methodology | Potential Application to the Core Structure | Anticipated Advantages |

| Multicomponent Reactions | Rapid assembly of the furan-phenylacetic acid scaffold from simpler building blocks. | Increased efficiency, reduced waste, rapid library generation. |

| Flow Chemistry | Continuous synthesis of the target compound and its derivatives. | Improved safety, scalability, and process control. |

| Advanced Catalysis | More efficient and versatile cross-coupling reactions for the furan-phenyl bond formation. | Broader substrate scope, milder reaction conditions. |

| Late-Stage Functionalization | Direct modification of the furan and phenyl rings in the final synthetic steps. | Access to novel derivatives, rapid structure-activity relationship studies. |

Exploration of Novel Biological Targets and Therapeutic Applications for Derivatives

The structural motifs present in this compound suggest a range of potential biological activities. The furan ring is a component of many biologically active compounds with antibacterial, antifungal, anti-inflammatory, and antitumor properties. researchgate.net Similarly, phenylacetic acid derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer and anti-inflammatory activities. researchgate.net

Future research should focus on exploring the therapeutic potential of derivatives of this core structure against a variety of biological targets. The formyl group provides a convenient handle for derivatization, allowing for the synthesis of imines, oximes, hydrazones, and other functional groups, which can significantly modulate the biological activity.

Potential therapeutic areas for investigation include:

Oncology: Phenylacetic acid derivatives have been reported to have antiproliferative and antitumor properties. mdpi.com Derivatives of the title compound could be evaluated for their activity against various cancer cell lines.

Infectious Diseases: The furan moiety is present in several antimicrobial agents. pensoft.netresearchgate.net Novel derivatives could be screened for their efficacy against a panel of bacterial and fungal pathogens.

Inflammation and Immunology: Phenylacetic acid is a building block of several non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The anti-inflammatory potential of new derivatives could be a fruitful area of investigation.

Neurodegenerative Diseases: Some phenylacetic acid derivatives have been proposed as candidates for the treatment of Alzheimer's disease. mdpi.com

| Potential Biological Target | Therapeutic Area | Rationale Based on Structural Motifs |

| Kinases, Tubulin | Oncology | Phenylacetic acid derivatives have shown antitumor activity. mdpi.comnih.gov |

| Bacterial and Fungal Enzymes | Infectious Diseases | Furan-containing compounds often exhibit antimicrobial properties. pensoft.netmdpi.com |

| Cyclooxygenases (COX-1/COX-2) | Inflammation | The phenylacetic acid scaffold is common in NSAIDs. researchgate.net |

| Beta-secretase (BACE1) | Neurodegenerative Diseases | Certain phenylacetic acid derivatives are being explored for Alzheimer's. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be leveraged to accelerate the design and optimization of novel derivatives of this compound.

Applications of AI and ML in this context include:

Virtual Screening: Large virtual libraries of derivatives can be screened against computational models of biological targets to identify promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build QSAR models that predict the biological activity of compounds based on their chemical structure. This can guide the design of more potent and selective molecules.

ADMET Prediction: AI-powered tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable drug-like properties.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel chemical scaffolds based on the furan-phenylacetic acid core.

| AI/ML Application | Description | Potential Impact on Research |

| Ligand-Based Virtual Screening | Identifying molecules with similar properties to known active compounds. | Rapidly identifies promising candidates from large virtual libraries. |

| Structure-Based Virtual Screening | Docking virtual compounds into the 3D structure of a biological target. | Predicts binding affinity and mode, guiding rational drug design. |

| QSAR Modeling | Building predictive models of biological activity based on chemical structure. | Accelerates the optimization of lead compounds. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity properties of compounds. | Reduces late-stage attrition of drug candidates. |

Multidisciplinary Approaches in Advancing Furan-Phenylacetic Acid Research

The successful development of new therapeutic agents based on the this compound scaffold will require a multidisciplinary approach. Collaboration between experts in different fields is essential to navigate the complex path from initial discovery to clinical application.

A synergistic research effort would involve:

Synthetic Organic Chemists: To devise efficient and versatile synthetic routes for the creation of diverse compound libraries.

Computational Chemists: To employ AI and ML for in silico design, screening, and property prediction.

Pharmacologists and Biologists: To conduct in vitro and in vivo testing to evaluate the biological activity and mechanism of action of new compounds.

Toxicologists: To assess the safety profile of lead candidates.

By fostering a collaborative environment, research teams can more effectively address the challenges of drug discovery and accelerate the translation of promising laboratory findings into tangible therapeutic benefits.

| Discipline | Role in the Research and Development Process |

| Synthetic Organic Chemistry | Design and execution of synthetic strategies for compound library generation. |

| Computational Chemistry | In silico modeling, virtual screening, and prediction of molecular properties. |

| Pharmacology | In vitro and in vivo evaluation of biological activity and efficacy. |

| Molecular Biology | Elucidation of the mechanism of action at the molecular level. |

| Toxicology | Assessment of the safety and potential adverse effects of lead compounds. |

Q & A

Q. What are the recommended synthetic routes for 2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves coupling a formyl-substituted furan derivative with a phenylacetic acid precursor. Key steps include:

- Suzuki-Miyaura Cross-Coupling : To link the furan and phenyl rings, optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O) .

- Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) groups to protect reactive sites during intermediate steps.

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane and validate purity via HPLC .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the formyl group (δ ~9.6 ppm) and acetic acid moiety (δ ~3.6 ppm for CH₂) .

- X-ray Crystallography : Grow single crystals via slow evaporation (acetonitrile/ethanol). Refine using SHELXL (for small molecules) to resolve bond lengths/angles and confirm planar furan-phenyl conjugation .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, EN 166-certified goggles, and flame-retardant lab coats .

- Ventilation : Use fume hoods to minimize inhalation risks. Implement spill kits with inert absorbents (e.g., vermiculite) and avoid aqueous discharge .

- Emergency Procedures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .

Q. Which analytical techniques are critical for assessing the compound’s purity and stability?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures under nitrogen to assess thermal stability.

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns via ESI-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and guide synthetic optimization?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., formyl group). Software like Gaussian or ORCA can model transition states for coupling reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on crystallization to optimize solvent selection .

Q. What strategies resolve contradictions between computational predictions and experimental physicochemical data?

- Methodological Answer :

- Iterative Refinement : Cross-validate DFT geometries with X-ray crystallography. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy.

- Experimental Validation : Use differential scanning calorimetry (DSC) to compare predicted vs. observed melting points .

Q. How can structure-activity relationship (SAR) studies elucidate the compound’s biological activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace formyl with nitro or amino groups) and test in biological assays (e.g., enzyme inhibition).

- In Silico Docking : Use AutoDock Vina to screen binding affinities against target proteins (e.g., kinases) and prioritize analogs for synthesis .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Methodological Answer :

- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned data. Collect high-resolution datasets (≤1.0 Å) to resolve disorder in the furan ring .

- Hydrogen Bonding Networks : Analyze packing diagrams with Mercury software to identify stabilizing interactions (e.g., carboxylic acid dimers) .

Q. How can researchers design stability studies under varying environmental conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC-MS to identify labile sites (e.g., formyl oxidation) .

- pH Stability : Test solubility and degradation in buffers (pH 1–13) to guide formulation .

Data Analysis and Optimization

Q. What statistical methods are recommended for optimizing reaction yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (catalyst loading, temperature). Analyze via ANOVA in software like Minitab.

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for novel analogs .

Q. How can NMR spectral discrepancies between predicted and observed data be troubleshooted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.